molecular formula C18H17Cl2NO4 B8601525 2-[4-(2,4-Dichlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one CAS No. 87757-16-2

2-[4-(2,4-Dichlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one

Cat. No. B8601525
CAS RN: 87757-16-2
M. Wt: 382.2 g/mol
InChI Key: PRGZEOALGOHFJB-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dichlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one is a useful research compound. Its molecular formula is C18H17Cl2NO4 and its molecular weight is 382.2 g/mol. The purity is usually 95%.
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properties

CAS RN

87757-16-2

Molecular Formula

C18H17Cl2NO4

Molecular Weight

382.2 g/mol

IUPAC Name

2-[4-(2,4-dichlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one

InChI

InChI=1S/C18H17Cl2NO4/c1-12(18(22)21-9-2-10-23-21)24-14-4-6-15(7-5-14)25-17-8-3-13(19)11-16(17)20/h3-8,11-12H,2,9-10H2,1H3

InChI Key

PRGZEOALGOHFJB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCO1)OC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-bromobenzene (22.6 g), N-[(±)-2-(4-hydroxyphenoxy)propionyl]isoxazolidine (23.7 g) which was prepared as in Example 3, anhydrous potassium carbonate (14.5 g) and dimethylsulfoxide (200 ml) was stirred at 120° C. for 4 hours. After the reaction mixture was cooled, water and benzene were added thereto whereby to form two layers. The organic layer so separated was washed with 1 N aqueous sodium hydroxide solution and then with water and dried over anhydrous sodium sulfate. Removal of the solvent by a distillation in vacuo gave N-[(±)-2-[4-(2,4-dichlorophenoxy)phenoxy]propionyl]isoxazolidine (30.9 g) as a pale yellow crystalline solid. Recrystallization from a mixture of n-hexane/ethyl acetate yielded a white crystalline solid. m.p. 115°-118° C.
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22.6 g
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reactant
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23.7 g
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reactant
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14.5 g
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reactant
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200 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three
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